6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
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Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the fluoro and methoxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the pyrrolidinyl group: This step might involve nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrrolidinyl groups.
Reduction: Reduction reactions might target the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridazinone core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyridazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
- 6-(4-fluoro-2-hydroxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone
Uniqueness
The presence of the fluoro and methoxy groups in 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone may confer unique properties such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H18FN3O3/c1-24-15-10-12(18)4-5-13(15)14-6-7-16(22)21(19-14)11-17(23)20-8-2-3-9-20/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
SIHFDHHIKPFICG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 |
Origin of Product |
United States |
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